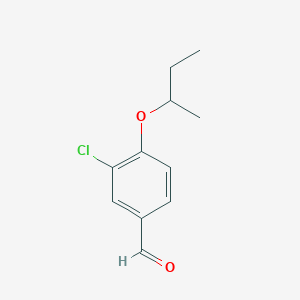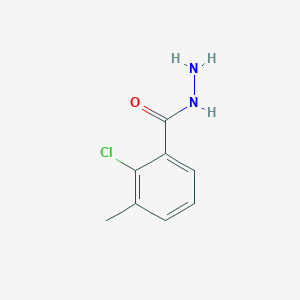
4-(trans-4-Propylcyclohexyl)cyclohexanone
Vue d'ensemble
Description
4-(trans-4-Propylcyclohexyl)cyclohexanone is a selective synthetic intermediate . It is a high boiling point liquid with a strong odor and is soluble in water . It is a colorless, oily liquid with an acetone-like smell .
Molecular Structure Analysis
The molecular formula of 4-(trans-4-Propylcyclohexyl)cyclohexanone is C15H26O . It is a six-carbon cyclic molecule with a ketone functional group .Physical And Chemical Properties Analysis
4-(trans-4-Propylcyclohexyl)cyclohexanone is a solid at 20 degrees Celsius . It has a molecular weight of 222.37 . It is white to almost white in color and can appear as a powder or lump . It has a melting point of 27 degrees Celsius and is soluble in methanol .Applications De Recherche Scientifique
Liquid Crystal Displays Synthesis
One significant application of 4-(trans-4-Propylcyclohexyl)cyclohexanone is in the synthesis of cis-4-Propylcyclohexanol, an important intermediate for manufacturing liquid crystal displays (LCDs). A study demonstrated an efficient synthesis method using a mutant alcohol dehydrogenase coupled with glucose dehydrogenase, highlighting a potential green production process at an industrial level (Wu et al., 2022). Similarly, research on selective hydrogenation catalysts for synthesizing this compound emphasized its importance in LCD production, achieving high selectivity and conversion rates (Yan, 2014).
Pharmaceutical Intermediates
The compound also serves as a precursor in synthesizing pharmaceutical intermediates. For example, the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol from 4-(trans-4-Propylcyclohexyl)cyclohexanone, a precursor for hydrochloride salt of trans-4-aminocyclohexanol, highlights its application in pharmaceutical synthesis (Li Jia-jun, 2012).
Commercial Fragrances
Another application is in the synthesis of commercial fragrances. A study on the continuous-flow biocatalytic process for synthesizing commercial fragrances demonstrated the use of 4-(trans-4-Propylcyclohexyl)cyclohexanone as a key intermediate. The research emphasized the stereoselective reduction of corresponding ketones to produce cis-4-alkylcyclohexanols, including derivatives with isopropyl and tert-butyl substituents, showcasing its importance in fragrance production (Tentori et al., 2020).
Chemical Research and Catalysis
In chemical research and catalysis, studies have explored the synthesis and characterization of derivatives like Trans-4-(trans-4'-n-propylcyclohexyl) cyclohexyl Aldehyde. These works provide insights into the compound's utility in synthesizing other chemically significant molecules and its role in catalytic processes, further highlighting its versatility in scientific research (Wang Xiao-min, 2014).
Safety and Hazards
The safety information for 4-(trans-4-Propylcyclohexyl)cyclohexanone includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes, and Remove contact lenses, if present and easy to do. Continue rinsing .
Mécanisme D'action
Target of Action
It is known to be a selective synthetic intermediate , which suggests it may interact with specific enzymes or receptors in biochemical reactions.
Biochemical Pathways
It is used in the synthesis of cyclohexanone derivatives, particularly in selective hydrogenation processes . This suggests that it may play a role in reactions involving hydrogen transfer.
Action Environment
The action of 4-(trans-4-Propylcyclohexyl)cyclohexanone can be influenced by various environmental factors. For instance, its solubility in water suggests that it can be used in aqueous reaction environments. Additionally, its selective hydrogenation is performed under specific conditions of temperature and pressure , indicating that these factors can significantly impact its efficacy and stability.
Propriétés
IUPAC Name |
4-(4-propylcyclohexyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCZQKBKWXBJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002940 | |
| Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trans-4-Propylcyclohexyl)cyclohexanone | |
CAS RN |
82832-73-3 | |
| Record name | (1,1'-Bicyclohexyl)-4-one,4'-propyl-, | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082832733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Propyl[1,1'-bi(cyclohexane)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-one,4'-propyl-, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-trans-Propyl-[1,1'-bicyclohexyl]-4-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient catalytic method for synthesizing 4-(4-propylcyclohexyl)cyclohexanone from 4-(trans-4-Propylcyclohexyl)phenol?
A1: The research article [] highlights a specific method for synthesizing 4-(4-propylcyclohexyl)cyclohexanone through the hydrogenation of 4-(trans-4-Propylcyclohexyl)phenol. This method utilizes a palladium/carbon catalyst treated with a mixture of 5% disodium EDTA salt and 2% sodium nitrate. Conducted under high temperature and pressure conditions, this reaction achieves a selectivity of 60% for the desired product. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)


![N-[1-Dimethylaminomethylidene]benzamide](/img/structure/B1308529.png)
![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)
![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)


![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)